An In-depth Technical Guide to Oxazine-170: Structure, Properties, and Applications
An In-depth Technical Guide to Oxazine-170: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazine-170, also known as Oxazine (B8389632) 720, is a cationic fluorescent dye belonging to the phenoxazine (B87303) class. It is a valuable tool in various scientific disciplines due to its strong absorption in the red region of the visible spectrum and its intense fluorescence emission in the deep-red to near-infrared (NIR) region. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Oxazine-170, with a focus on its utility in research and development.
Chemical Structure and Identification
The chemical structure of the Oxazine-170 cation is characterized by a benzo[a]phenoxazinium core with ethylamino substituents. It is typically available as a perchlorate (B79767) salt.
Diagram of the Chemical Structure of Oxazine-170 Cation
Caption: 2D structure of the Oxazine-170 cation.
Table 1: Chemical Identifiers for Oxazine-170 Perchlorate
| Identifier | Value | Reference(s) |
| CAS Number | 62669-60-7 | [1][2] |
| Molecular Formula | C₂₁H₂₂ClN₃O₅ | [2] |
| Molecular Weight | 431.87 g/mol | [1][2] |
| IUPAC Name (cation) | ethyl-[5-(ethylamino)-10-methylbenzo[a]phenoxazin-9-ylidene]-methylazanium | [3] |
| Synonyms | Oxazine 720, Oxazine 170 perchlorate | [4] |
| SMILES | CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=[NH+]CC)C=C4O2)C.[O-]Cl(=O)(=O)=O | [1] |
| InChI Key | YCGJPLISNURWCC-YFZNFVDXSA-N | [2] |
Physicochemical and Spectroscopic Properties
Oxazine-170 exhibits favorable photophysical properties that make it a robust fluorescent probe. A summary of its key properties is presented in the tables below.
Table 2: Physicochemical Properties of Oxazine-170 Perchlorate
| Property | Value | Reference(s) |
| Physical Form | Powder | [2] |
| Melting Point | 260 °C (decomposes) | [2] |
| Solubility | Soluble in methanol, ethanol, and chloroform. | [2][4][5] |
Table 3: Spectroscopic Properties of Oxazine-170
| Property | Value | Conditions | Reference(s) |
| Absorption Maximum (λmax) | 613 nm | Methanol | [4] |
| 624 nm | [2] | ||
| Molar Extinction Coefficient (ε) | 83,000 M⁻¹cm⁻¹ | at 613 nm in Methanol | [4] |
| Emission Maximum (λem) | ~645 nm | [6] | |
| Fluorescence Quantum Yield (Φ) | 0.63 | Methanol | [4] |
| ~0.5 | Ethanol | ||
| Excitation Spectrum Range | 300 - 550 nm | [6] |
Synthesis
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Nitrosation: A 3-aminophenol (B1664112) derivative is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to form the corresponding nitroso-aminophenol.
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Condensation: The nitroso-aminophenol is then condensed with an N-substituted naphthylamine in the presence of an acid catalyst. This reaction forms the tetracyclic benzo[a]phenoxazinium core.
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Purification: The resulting dye is then purified, often by precipitation as a salt (e.g., perchlorate) and subsequent recrystallization.
Experimental Protocols and Applications
Oxazine-170 is a versatile dye with applications in materials science and as a fluorescent probe in biological and chemical sensing.
Use as a Laser Dye
Due to its high fluorescence quantum yield and photostability, Oxazine-170 is widely used as a gain medium in dye lasers, particularly for generating laser emission in the red to near-infrared region of the spectrum.
Fluorescence Microscopy and Cellular Imaging
Although specific, detailed protocols for staining live cells with Oxazine-170 are not extensively documented in publicly available literature, its spectral properties make it a candidate for fluorescence microscopy applications. Related oxazine dyes have been used to stain various cellular organelles. A general protocol for staining live cells with a fluorescent dye like Oxazine-170 would typically involve the following steps. Note: This is a generalized protocol and requires optimization for specific cell types and experimental conditions.
Experimental Protocol: General Live-Cell Staining
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Prepare Staining Solution: Prepare a stock solution of Oxazine-170 perchlorate in a suitable solvent like DMSO. On the day of the experiment, dilute the stock solution in a pre-warmed, serum-free cell culture medium or a buffered salt solution to the desired final concentration (typically in the nanomolar to low micromolar range).
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Cell Preparation: Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or chamber slides).
-
Staining: Remove the culture medium and wash the cells with a pre-warmed buffer. Add the staining solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C, protected from light.
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Washing: Remove the staining solution and wash the cells multiple times with the pre-warmed buffer to remove unbound dye and reduce background fluorescence.
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Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate excitation and emission filters for Oxazine-170 (e.g., excitation around 620 nm and emission collection above 640 nm).
Biosensing Applications
Oxazine-170 has been incorporated into biosensors for the detection of various analytes. For instance, it has been used in the development of fluorescent biosensors for ammonia (B1221849) and urea (B33335).[7] The sensing mechanism often relies on a change in the fluorescence properties of Oxazine-170 upon interaction with the analyte or a product of an enzymatic reaction involving the analyte.
Workflow for a Urea Biosensor Using Oxazine-170
Caption: Workflow of a ratiometric fluorescent urea biosensor.
Use in Probing Biological Signaling Pathways
While Oxazine-170 itself has not been extensively reported as a direct probe for specific signaling pathways, closely related oxazine dyes have been utilized in the development of sensors for reactive oxygen and nitrogen species (ROS/RNS), which are critical signaling molecules in many biological processes. For example, an oxazine-conjugated nanoparticle has been developed as a fluorogenic sensor for hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻), which are generated during inflammation.
Signaling Pathway Context: ROS/RNS Detection
Caption: Detection of inflammatory signaling via an oxazine-based ROS/RNS sensor.
Safety and Handling
Oxazine-170 perchlorate should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work in a well-ventilated area or use a fume hood.
Conclusion
Oxazine-170 is a valuable fluorescent dye with strong absorption and emission in the red and near-infrared regions of the spectrum. Its robust photophysical properties have led to its use as a laser dye and in the development of fluorescent biosensors. While its application in direct imaging of specific subcellular structures or signaling pathways is not as well-documented as some other fluorophores, its spectral characteristics suggest potential for such applications with further research and protocol development. Researchers and scientists can leverage the information in this guide to explore the potential of Oxazine-170 in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescent photochromic oxazine derivative as a cyanide ion probe for aqueous solutions and food samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Oxazine Conjugated Nanoparticle Detects In Vivo Hypochlorous Acid and Peroxynitrite Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Journal Club—An In-Depth Look at Fluorescent Dyes for Organelle Labeling | Thermo Fisher Scientific - JP [thermofisher.com]
